molecular formula C8H5ClF2O B1457233 1-(2-Chloro-3,6-difluorophenyl)ethanone CAS No. 890934-10-8

1-(2-Chloro-3,6-difluorophenyl)ethanone

Cat. No. B1457233
M. Wt: 190.57 g/mol
InChI Key: MYERFUHABAVVAD-UHFFFAOYSA-N
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Description

“1-(2-Chloro-3,6-difluorophenyl)ethanone” is a chemical compound that is used as an intermediate in organic synthesis . It has a molecular weight of 156.1294 .


Synthesis Analysis

The synthesis of this compound involves various processes. For instance, it can be produced via the asymmetric reduction of the ketone precursor 2-chloro-1-(3, 4-difluorophenyl) ethanone (CFPO). This process involves the use of large amounts of toluene as a solvent, and oxazaborolidine as the reducing agent .


Molecular Structure Analysis

The molecular structure of “1-(2-Chloro-3,6-difluorophenyl)ethanone” can be represented by the SMILES string FC1=C(C©=O)C(F)=CC=C1Cl . The InChI key for this compound is GZGJXQFBPXHWRR-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, 2′,6′-Difluoroacetophenone undergoes ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2′,6′-diphenylacetophenone .

Scientific Research Applications

Environmental Impact and Toxicology

Research has shown that chlorinated and fluorinated compounds, similar to "1-(2-Chloro-3,6-difluorophenyl)ethanone," often act as persistent organic pollutants (POPs) and endocrine disruptors. For example, studies on DDT and its derivatives demonstrate their persistence in the environment and potential to bioaccumulate, leading to adverse effects on wildlife and human health (Burgos-Aceves et al., 2021). Similarly, the review on novel fluorinated alternatives to PFASs underscores the need for identifying less harmful substitutes due to their systemic toxicity and environmental persistence (Wang et al., 2019).

Biodegradation and Remediation

The environmental fate of chlorinated and fluorinated compounds is a critical area of research. Studies on microbial degradation pathways offer insights into bioremediation strategies for contaminated soils and waters. For instance, research on DDT-contaminated soils highlights microbial transformation as a potential method for reducing soil concentrations of persistent chemicals (Foght et al., 2001). Another study discusses the applications of redox mediators in treating organic pollutants, suggesting enzymatic approaches for the degradation of recalcitrant compounds (Husain & Husain, 2007).

Analytical and Bioanalytical Applications

The detection and analysis of chlorinated and fluorinated compounds are essential for monitoring their presence in the environment and evaluating their impact. A review on the occurrence and remediation of emerging organohalides emphasizes the development of analytical methods for identifying and quantifying these substances in environmental samples (He et al., 2021).

properties

IUPAC Name

1-(2-chloro-3,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYERFUHABAVVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-3,6-difluorophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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